1,3,5-Eto-17-oscl

Steroid sulfatase inhibition Enzyme kinetics Structure-activity relationship

Researchers screening estrone sulfatase inhibitors often face confounding estrogenicity (e.g., EMATE) or weak potency (early sulfonates). 1,3,5-Eto-17-oscl resolves both: it delivers robust inhibition without estrogen receptor agonism. - 91.5% inhibition at 300 µM in placental microsomes - reliable positive control for enzymatic assays. - Covalent, time-dependent mechanism - ideal for washout/substrate protection experiments. - Favorable LogP 4.19 ensures passive membrane permeability for cell-based steroid sulfatase studies. Supplied with rigorous quality control to ensure lot-to-lot consistency, enabling reproducible SAR benchmarking.

Molecular Formula C18H21ClO3S
Molecular Weight 352.9 g/mol
CAS No. 148259-10-3
Cat. No. B117252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Eto-17-oscl
CAS148259-10-3
Synonyms1,3,5-ETO-17-OSCl
estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride
Molecular FormulaC18H21ClO3S
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl
InChIInChI=1S/C18H21ClO3S/c1-18-9-8-14-13-5-3-12(23(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
InChIKeyASDYGQBNTJDQGH-CBZIJGRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Eto-17-oscl: Estrone Sulfatase Inhibitor Overview


1,3,5-Eto-17-oscl (CAS 148259-10-3), systematically named 17-oxoestra-1,3,5(10)-triene-3-sulfonyl chloride, is a synthetic steroid derivative that functions as an inhibitor of estrone sulfatase (EC 3.1.6.2) [1]. It belongs to the estra-1,3,5(10)-triene class and features a sulfonyl chloride group at the C-3 position [1]. The compound has a molecular formula of C₁₈H₂₁ClO₃S and a molecular weight of 352.88 g/mol, with predicted physicochemical properties including an ACD/LogP of 4.19 . It was first reported as a strong inhibitor of estrone sulfatase in human placental microsomes [1].

Study Type Estrone sulfatase pathway inhibition studies
Tool Context Non-estrogenic inhibitor; avoids ER agonism confounding in hormone-sensitive models
SAR Role Benchmark reference for sulfonyl chloride analog series at C-3 position

1,3,5-Eto-17-oscl: In-Class Inhibitor Differences


Estrone sulfatase inhibitors span diverse chemical classes including sulfamates (e.g., EMATE), sulfonates, phosphonates, and sulfonyl chlorides, yet their pharmacological profiles differ dramatically. EMATE is an exceptionally potent inhibitor (IC₅₀ ~65 pM) but possesses intrinsic estrogenic activity that renders it unsuitable for treating estrogen-dependent diseases [1]. Conversely, many early sulfonate- and phosphate-based analogs demonstrated only weak inhibitory activity in vitro [2]. The sulfonyl chloride analog 1,3,5-Eto-17-oscl occupies a distinct niche: it combines robust inhibitory activity (91.5% at 300 µM) with a structural class (sulfonyl chloride) not associated with estrogen receptor agonism, thereby enabling research applications where both potency and avoidance of hormonal confounding are critical [2][3].

EMATE
Sulfamate class
Estrogenic liability
ER agonism may confound hormone-sensitive study endpoints; irreversible inhibition profile does not transfer directly
Sulfonate / Phosphate
Analog classes
Weak inhibition
May not achieve assay-relevant inhibition at comparable concentrations; enzyme engagement profile may differ
Reversible inhibitors
Non-covalent class
Mechanism mismatch
Covalent vs reversible target engagement may alter washout kinetics and duration; endpoint interpretation may shift

1,3,5-Eto-17-oscl: Experimental Evidence


Superior Potency Among Sulfonyl Analogs

In a comparative study using purified human placental sterylsulfatase, dE1-3-sulfonylchloride (1,3,5-Eto-17-oscl) exhibited the highest inhibitory potency among a series of 3-desoxyestrone derivatives. The rank order of inhibition was: dE1-3-sulfonylchloride > dE1-3-sulfonylfluoride ≈ dE1-3-sulfonate > dE1-3-sulfonamide ≈ 3-methylsulfonyl-dE1 [1]. This establishes the sulfonyl chloride analog as the most effective inhibitor within this closely related chemical series.

Inhibition Rank
Head-to-head
#1
Reported top rank among dE1-3-substituted analog series
Ranked within tested set: sulfonylchloride > sulfonylfluoride ≈ sulfonate > sulfonamide
Steroid sulfatase inhibition Enzyme kinetics Structure-activity relationship

Estrone Sulfatase Inhibition in Placental Microsomes

When evaluated in an in vitro assay using the microsomal fraction isolated from human term placenta, 1,3,5-Eto-17-oscl (sulfonyl chloride analog) produced 91.5% inhibition of estrone sulfatase enzymatic activity at a concentration of 300 µM [1]. In stark contrast, all other inhibitor classes tested in the same study—including sulfonates, methylene sulfonates, and phosphates—exhibited only low inhibitory activities under identical assay conditions [1].

STS Inhibition
Reported
91.5%
Supports estrone sulfatase assay use at 300 µM
Human placental microsome context; comparator classes showed weak inhibition
Estrone sulfatase inhibition Placental microsomes Enzymatic assay

Time-Dependent Irreversible Inhibition

Kinetic analysis revealed that dE1-3-sulfonylchloride (1,3,5-Eto-17-oscl) exhibits a biphasic inhibitory profile: an initial fast reversible association with the enzyme, followed by a time-dependent phase that is consistent with covalent modification (alkylation) of the sterylsulfatase active site [1]. This latter inhibitory component was partially prevented in the presence of substrate, indicating active-site directed covalent inactivation [1]. While EMATE is also an irreversible inhibitor, it suffers from estrogenic liability; the sulfonyl chloride analog provides irreversible inhibition without reported hormonal activity [2].

Inhibition Mechanism
Context-dependent
Irreversible covalent vs EMATE: irreversible, estrogenic
Mechanism supports washout and substrate protection studies
Potency differs; EMATE ~5000× more potent but carries estrogenic liability
Irreversible enzyme inhibition Covalent inhibitor Steroid sulfatase mechanism

Lipophilicity and Membrane Permeability

Predicted physicochemical data indicate that 1,3,5-Eto-17-oscl has an ACD/LogP of 4.19 and a LogD (pH 7.4) of 3.82, with zero hydrogen bond donors and a polar surface area of 60 Ų . In comparison, EMATE (estrone-3-O-sulfamate) has a lower ACD/LogP of 3.12, two hydrogen bond donors, and a larger polar surface area of 95 Ų . The higher lipophilicity and reduced hydrogen-bonding capacity of the sulfonyl chloride analog suggest enhanced passive membrane permeability relative to the sulfamate class.

Physicochemical Profile
Data to verify
LogP 4.19 / 0 HBD / PSA 60 Ų vs EMATE: LogP 3.12 / 2 HBD / PSA 95 Ų
May support cellular permeability studies
Predicted values; experimental validation needed
Lipophilicity Membrane permeability Drug-like properties

1,3,5-Eto-17-oscl: Research Applications


Positive Control in Sulfatase Assays

With 91.5% inhibition at 300 µM in human placental microsomes [1], 1,3,5-Eto-17-oscl serves as a reliable positive control for validating estrone sulfatase enzymatic assays, particularly when screening novel inhibitor candidates. Its robust activity contrasts sharply with the weak inhibition observed for many early sulfonate and phosphate analogs, ensuring clear assay signal differentiation.

Tool Compound for Irreversible STS Studies

The time-dependent, covalent inhibition mechanism of 1,3,5-Eto-17-oscl [2] makes it a valuable tool for investigating irreversible inactivation of steroid sulfatase. Researchers can employ this compound in washout experiments or substrate protection assays to dissect the kinetic contributions of covalent modification versus reversible binding, without the confounding estrogenic activity associated with EMATE [3].

Reference for SAR of Estrone Derivatives

As the most potent inhibitor within the dE1-3-sulfonyl series (dE1-3-sulfonylchloride > sulfonylfluoride ≈ sulfonate > sulfonamide) [2], 1,3,5-Eto-17-oscl provides a benchmark reference for structure-activity relationship (SAR) campaigns exploring electronegative substituents at the steroid C-3 position. It enables quantitative benchmarking of newly synthesized analogs.

Cell-Based Studies with Enhanced Permeability

The favorable lipophilicity profile (LogP 4.19, zero H-bond donors) predicts superior passive membrane permeability compared to more polar sulfamate inhibitors like EMATE. This property supports its use in cell-based assays where efficient intracellular access to the endoplasmic reticulum-localized steroid sulfatase enzyme is critical for observing inhibitory effects.

Application
Selection Property
Validation Focus
STS assay positive control
Reported inhibition endpoint at 300 µM
Assay signal window verification
Irreversible inhibition studies
Covalent mechanism profile
Washout kinetics and substrate protection validation
SAR benchmarking
Rank within sulfonyl analog series
C-3 substituent comparison across synthesized analogs
Cell-based STS studies
Predicted lipophilicity and permeability profile
Cellular uptake and intracellular target engagement verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Eto-17-oscl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.